molecular formula C14H24INO3 B2479768 tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2172135-66-7

tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2479768
CAS No.: 2172135-66-7
M. Wt: 381.254
InChI Key: NAUPWGZVDFEZKD-UHFFFAOYSA-N
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Description

tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a sophisticated spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key intermediate for the synthesis of complex molecules, particularly those targeting the central nervous system. The scaffold features a spiro[4.5]decane core, a privileged structure known for contributing to three-dimensional complexity and improving the physicochemical properties of drug candidates. The presence of the iodomethyl group provides a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, or nucleophilic substitution, allowing researchers to efficiently introduce diverse substituents. Concurrently, the tert-butoxycarbonyl (Boc) protecting group safeguards the secondary amine, enabling selective deprotection under mild acidic conditions to unveil a reactive amine handle for amide bond formation or other derivatizations. This combination of a protected amine and a reactive alkyl iodide on a constrained spirocyclic framework makes it an invaluable synthon for constructing potential protease inhibitors, kinase inhibitors, and other bioactive compounds, accelerating structure-activity relationship (SAR) studies in lead optimization campaigns. The integration of an oxygen atom in the 2-oxa-8-azaspiro structure can enhance solubility and fine-tune the metabolic stability of the resulting molecules, a critical consideration in developing candidates for neurological targets. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-7-4-14(5-8-16)6-9-18-11(14)10-15/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUPWGZVDFEZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic lactam with an iodinating agent to introduce the iodine atom. This is followed by esterification with tert-butyl alcohol to form the final product. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Additionally, catalysts and specific solvents may be employed to optimize the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. Large-scale production may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Chemistry

In the field of chemistry, tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its iodine substituent acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the generation of various derivatives, enhancing the compound's utility in organic synthesis.

Biology and Medicine

The biological applications of this compound are being actively explored, particularly its potential as a pharmacophore. The spirocyclic structure may interact favorably with biological targets, leading to the discovery of new therapeutic agents.

Potential Biological Activities

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities:

  • Anticancer Activity : Preliminary studies suggest that related compounds can induce apoptosis in cancer cell lines.
  • Antimicrobial Activity : The presence of functional groups may enhance antimicrobial properties, making it a candidate for further investigation against bacterial and fungal pathogens.

Industry Applications

In the industrial sector, this compound can be utilized in the development of specialty chemicals and agrochemicals. Its unique reactivity profile makes it valuable for producing high-performance materials.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of related diazaspiro compounds against prostate cancer cell lines (PC3 and DU145). The results indicated significant cytotoxic effects with IC50 values demonstrating dose-dependent responses.

Case Study 2: Antimicrobial Properties

Research on derivatives of spirocyclic compounds showed promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could exhibit similar antimicrobial properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s spirocyclic structure and functional groups may interact with molecular targets, such as enzymes or receptors, through various binding interactions. These interactions can modulate the activity of the targets, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best understood through comparison with analogous spirocyclic derivatives. Below is a detailed analysis:

Structural Analogues

Functional Differences and Reactivity

Iodomethyl vs. Bromomethyl :

  • The iodomethyl group in the target compound (XLogP3 = 2.5) offers superior leaving-group ability compared to bromine in tert-butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate , making it more reactive in nucleophilic substitutions or cross-coupling reactions .
  • Bromine’s lower polarizability results in slower reaction kinetics in similar conditions .

Positional Isomerism :

  • The iodomethyl group at C1 in the target compound contrasts with its C2 positional isomer (CAS 1373028-07-9). This difference alters steric accessibility and electronic effects, impacting regioselectivity in subsequent reactions .

Ketone vs. Iodomethyl :

  • The ketone in tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 154348-08-0) introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic iodomethyl derivative .

Hydroxymethyl Functionalization :

  • The hydroxymethyl group in tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1245649-50-6) allows for further oxidation or conjugation, unlike the iodomethyl group, which is typically a terminal functional group .

Biological Activity

tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 2172135-66-7) is a complex organic compound characterized by its spirocyclic structure, which includes an iodinated methyl group and a tert-butyl ester group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₄INO₃, with a molecular weight of approximately 381.25 g/mol. The structural features that contribute to its biological activity include:

  • Spirocyclic structure : This unique configuration may influence the compound's interaction with biological targets.
  • Iodinated methyl group : Acts as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins and enzymes.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₄INO₃
Molecular Weight381.25 g/mol
CAS Number2172135-66-7
Purity≥95%

The biological activity of this compound is hypothesized to involve its ability to interact with specific molecular targets within cells. The iodinated methyl group enhances its reactivity, allowing it to form covalent bonds with nucleophiles in various biological pathways. This mechanism may lead to modulation of enzyme activity and receptor function, which is critical for understanding its therapeutic potential.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens.
  • Anticancer Potential : The ability to modify protein interactions could position this compound as a candidate for anticancer drug development.
  • Enzyme Inhibition : The electrophilic nature of the iodinated methyl group may allow for selective inhibition of specific enzymes involved in disease pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related spirocyclic compounds, highlighting their potential in pharmaceutical applications:

  • A study published in Organic & Biomolecular Chemistry explored the synthesis of various difluoroalkylated spiro[4.5]decane derivatives, demonstrating their reactivity and potential as bioactive molecules .

Table 2: Summary of Biological Studies

Study ReferenceFindings
RSC Publication Synthesis of spirocyclic derivatives with potential anticancer activity.
Enamine Research Characterization and potential applications in drug discovery.

Q & A

Basic Research Questions

Q. What are the key synthesis strategies for tert-butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?

  • Methodology : The synthesis typically involves introducing functional groups to a spirocyclic precursor. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can react with iodomethane or iodine-containing reagents under nucleophilic substitution conditions. Controlled temperatures (0–25°C) and anhydrous solvents (e.g., THF or DCM) are critical to preserve the spirocyclic framework and avoid decomposition of the iodomethyl group .
  • Key Steps :

Activation of the oxo group in the spirocyclic precursor.

Introduction of the iodomethyl group via alkylation or halogen exchange.

Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which characterization techniques are essential for verifying the structure of this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the spirocyclic structure, tert-butyl group (δ ~1.4 ppm), and iodomethyl resonance (δ ~3.2–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic pattern consistent with iodine .
    • Supplementary Techniques :
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1100 cm1^{-1}) stretches .

Q. What common reactions exploit the iodomethyl group in this compound?

  • Reactivity : The iodomethyl group acts as a versatile electrophile. Key reactions include:

  • Nucleophilic Substitution : Replacement with amines, thiols, or alkoxides to generate derivatives (e.g., for drug discovery) .
  • Cross-Coupling : Suzuki-Miyaura or Ullmann reactions to form carbon-carbon bonds, leveraging the iodide as a leaving group .
    • Conditions : Use polar aprotic solvents (DMF, DMSO) and catalysts (e.g., Pd(PPh3_3)4_4) at 60–100°C .

Q. How should this compound be handled and stored to ensure stability?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent iodine loss or degradation .
  • Safety : Use nitrile gloves and fume hoods due to acute toxicity risks (H302, H315, H319). Avoid inhalation and skin contact .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this spirocyclic compound?

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., tert-butyl esters with defined stereochemistry) to direct spirocycle formation .
  • Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINOL derivatives) in key steps like iodomethylation to control axial chirality .
  • Analytical Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (>95%) .

Q. What strategies optimize reaction yields when introducing the iodomethyl group?

  • Solvent Selection : THF or DCM enhances electrophilicity of the iodomethyl precursor, improving substitution efficiency .
  • Temperature Modulation : Slow addition of iodomethane at –20°C minimizes side reactions (e.g., elimination) .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) accelerate iodide exchange in biphasic systems .

Q. How should researchers address contradictions in reported synthetic protocols (e.g., varying yields)?

  • Case Study : Discrepancies in iodomethylation yields (40–75%) may arise from:

Moisture Sensitivity : Trace water hydrolyzes intermediates; rigorously anhydrous conditions are critical .

Reagent Purity : Use freshly distilled iodomethane to avoid iodide decomposition .

  • Troubleshooting : Monitor reactions via TLC and adjust stoichiometry (1.2–1.5 eq. of iodomethane) .

Q. What biological interaction studies are feasible with this compound?

  • Target Identification : The spirocyclic core and iodomethyl group make it a candidate for:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization assays .
  • Receptor Binding : Radiolabel the iodine (e.g., 125^{125}I) for autoradiography studies in neurological targets .
    • Data Interpretation : Compare IC50_{50} values with analogs (e.g., bromomethyl derivatives) to assess halogen effects on bioactivity .

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